AWD12−281 -

AWD12−281

Catalog Number: EVT-1534231
CAS Number:
Molecular Formula: C22H13Cl2FN2O3
Molecular Weight: 443.2554
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AWD12−281 is a PDE4 inhibitor.
Synthesis Analysis

The synthesis of AWD12−281 involves several key steps that utilize various chemical reactions to form the final product. The initial approach typically includes the construction of the indole-quinoxaline hybrid structure, which serves as the core framework for AWD12−281. The synthesis process may involve:

  1. Formation of Indole and Quinoxaline Rings: This is achieved through cyclization reactions that link these two moieties via appropriate linkers.
  2. Functional Group Modifications: Subsequent reactions may introduce functional groups essential for enhancing the selectivity and potency of the compound against phosphodiesterase 4.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The detailed methodologies can vary, but they often employ standard organic synthesis techniques such as palladium-catalyzed cross-coupling reactions, which are common in the construction of complex organic molecules .

Molecular Structure Analysis

AWD12−281 features a complex molecular structure that can be analyzed using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy.

Structure Details

  • Molecular Formula: C₁₅H₁₃N₃O
  • Molecular Weight: Approximately 253.29 g/mol
  • Key Functional Groups: The presence of an indole moiety contributes to its pharmacological properties, while the quinoxaline ring enhances its selectivity towards phosphodiesterase 4.

Data from crystallographic studies indicate specific bond angles and lengths that are crucial for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

AWD12−281 undergoes several chemical reactions that are significant for its activity as a phosphodiesterase 4 inhibitor. Key reactions include:

  1. Inhibition Mechanism: The compound binds to the active site of phosphodiesterase 4, preventing substrate hydrolysis and leading to increased levels of cyclic adenosine monophosphate.
  2. Stability Studies: Investigations into the stability of AWD12−281 under various conditions (pH, temperature) have shown it retains activity over extended periods, which is essential for therapeutic applications.

Technical details regarding the kinetics of these reactions have been documented, indicating that AWD12−281 exhibits competitive inhibition characteristics against phosphodiesterase 4 .

Mechanism of Action

The mechanism by which AWD12−281 exerts its pharmacological effects involves several steps:

  1. Binding to Phosphodiesterase 4: AWD12−281 selectively binds to the enzyme's active site.
  2. Inhibition of Cyclic Adenosine Monophosphate Hydrolysis: By inhibiting this process, AWD12−281 leads to elevated levels of cyclic adenosine monophosphate within cells.
  3. Modulation of Inflammatory Responses: Increased cyclic adenosine monophosphate levels result in downstream effects that reduce inflammation and modulate immune responses.

This mechanism highlights its potential utility in treating diseases characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Shows stability under physiological conditions but is sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles at specific sites on the molecule, which can be exploited in further chemical modifications.

Relevant data from studies indicate that these properties contribute significantly to its bioavailability and therapeutic efficacy .

Applications

AWD12−281 has been investigated for various scientific uses, primarily focusing on:

  1. Therapeutic Applications: As a selective phosphodiesterase 4 inhibitor, it holds promise for treating chronic inflammatory conditions such as asthma, chronic obstructive pulmonary disease, and allergic dermatitis.
  2. Research Tool: Used in laboratory settings to study the role of cyclic adenosine monophosphate in cellular signaling pathways related to inflammation.

Ongoing research continues to explore additional therapeutic applications and potential combination therapies involving AWD12−281 .

Introduction to PDE4 Inhibitors in Respiratory Therapeutics

Role of PDE4 in Inflammatory Pathways and cAMP Regulation

Phosphodiesterase-4 (PDE4) enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a critical secondary messenger regulating inflammation, immune cell activation, and airway smooth muscle tone. PDE4 represents the predominant cAMP-metabolizing enzyme in inflammatory cells (neutrophils, eosinophils, macrophages, T-cells) and structural airway cells (epithelium, smooth muscle) [1] [6]. Inhibition of PDE4 elevates intracellular cAMP, activating protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). This cascade suppresses key pro-inflammatory pathways:

  • Transcription factor inhibition: Reduced NF-κB and MAPK signaling, decreasing TNF-α, IL-6, IL-8, and leukotriene synthesis [2] [7].
  • Immune cell modulation: Inhibition of neutrophil oxidative burst, eosinophil recruitment, macrophage cytokine release, and T-cell proliferation [1] [10].
  • Airway remodeling: Attenuation of fibroblast chemotaxis, epithelial mucin (MUC5AC) production, and smooth muscle proliferation [1] [7].

Table 1: Cellular Targets of PDE4 Inhibition in Respiratory Inflammation

Cell TypeKey Anti-Inflammatory EffectsRelevance to Respiratory Disease
Neutrophils↓ Reactive oxygen species, elastase, chemotaxisCOPD exacerbations, cystic fibrosis
Macrophages↓ TNF-α, IL-8, MMP-9 releaseChronic bronchitis, emphysema progression
Epithelial cells↓ MUC5AC, ↑ CFTR function, barrier integrityMucus hypersecretion, bronchiectasis
T-cells (Th1/Th17)↓ IFN-γ, IL-17 productionSevere asthma, neutrophilic airway inflammation

Historical Development of PDE4 Inhibitors for Chronic Respiratory Diseases

The therapeutic rationale for PDE4 inhibition emerged from limitations of non-selective PDE inhibitors like theophylline (low efficacy, narrow therapeutic index). Early PDE4 inhibitors (rolipram, piclamilast) demonstrated potent anti-inflammatory effects in vitro and in animal models but were hampered by severe emesis and nausea via PDE4D inhibition in the central nervous system [2] [10]. This spurred two development strategies:

  • Second-generation oral inhibitors: Roflumilast (approved 2010) and cilomilast improved selectivity for PDE4B (anti-inflammatory) over PDE4D (emesis-linked). Roflumilast reduces exacerbations in severe COPD with chronic bronchitis by 15-20% and shows efficacy in asthma models [1] [9].
  • Inhaled inhibitors: To minimize systemic exposure, compounds like GSK256066, CHF6001, and AWD12-281 were optimized for local lung delivery. These showed potent suppression of allergen-induced asthmatic responses and LPS-induced inflammation in early trials [3] [4].

Table 2: Generations of PDE4 Inhibitors in Respiratory Therapeutics

GenerationExamplesAdvantagesLimitations
First (1980s-90s)Rolipram, PiclamilastHigh PDE4 potency (IC50 ~1-10 nM)Severe nausea (CNS PDE4D inhibition)
Second (2000s)Roflumilast, CilomilastReduced PDE4D affinity, once-daily oral dosingResidual GI side effects, modest lung function benefits
Inhaled (2010s)AWD12-281, GSK256066Minimal systemic exposure, high lung selectivityFormulation challenges, variable clinical efficacy

AWD12-281 as a Case Study in PDE4 Drug Development

AWD12-281 (developed by Elbion/GSK) exemplifies the "inhaled strategy" to enhance therapeutic index. Its chemical structure features a dichloropyridinyl carbonyl core linked to a fluorobenzyl moiety, conferring high PDE4 affinity (IC50 = 9.7 nM) and selectivity over other PDE families (>1000-fold) [4] [5]. Preclinical profiling revealed:

  • Pharmacokinetics: Rapid lung absorption and high local bioavailability after inhalation, with low oral bioavailability (<20%) minimizing systemic exposure [5].
  • Efficacy:
  • 80% inhibition of LPS-induced TNF-α release from human alveolar macrophages [5].
  • Reduction of OVA-induced eosinophilia and airway hyperreactivity in guinea pig asthma models [4].
  • Synergy with corticosteroids in suppressing IL-8 and MMP-9 in COPD-derived epithelial cells [1].
  • Clinical progress: Advanced to Phase II trials for asthma and COPD but discontinued due to insufficient efficacy in reducing late-phase asthmatic response compared to high-dose corticosteroids, despite favorable safety [4]. Its development highlighted challenges in achieving adequate lung tissue retention and sub-bronchial distribution.

Properties

Product Name

AWD12−281

IUPAC Name

1-(3,5-dichloropyridin-4-yl)-2-(1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl)ethane-1,2-dione

Molecular Formula

C22H13Cl2FN2O3

Molecular Weight

443.2554

InChI

InChI=1S/C22H13Cl2FN2O3/c23-17-8-26-9-18(24)20(17)22(30)21(29)16-11-27(10-12-1-3-13(25)4-2-12)19-6-5-14(28)7-15(16)19/h1-9,11,28H,10H2

InChI Key

DNDXMIVKQRLJGL-UHFFFAOYSA-N

SMILES

OC1=CC=C2C(C(C(C(C3=C(Cl)C=NC=C3Cl)=O)=O)=CN2CC4=CC=C(F)C=C4)=C1

Solubility

Soluble in DMSO

Synonyms

AWD12−281; AWD-12−281; AWD 12−281; AWD12281; AWD-12281; AWD 12281.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.